

# Application Notes and Protocols for Investigating Synaptic Function with LY2886721

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## Compound of Interest

Compound Name: LY2886721

Cat. No.: B602832

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## Introduction

**LY2886721** is a potent, orally active, and selective inhibitor of the  $\beta$ -site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-beta (A $\beta$ ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD). As such, BACE1 inhibitors like **LY2886721** are valuable research tools to investigate the physiological roles of BACE1 and the pathological consequences of its inhibition, particularly concerning synaptic function. While initially developed as a potential therapeutic for AD, its clinical development was halted due to liver toxicity.[1][2] Nevertheless, **LY2886721** remains a critical compound for preclinical research aimed at understanding the intricate relationship between BACE1, A $\beta$  production, and synaptic integrity.

These application notes provide detailed protocols for utilizing **LY2886721** to study its effects on synaptic function, from in vitro enzymatic assays to in vivo animal models.

## Data Presentation

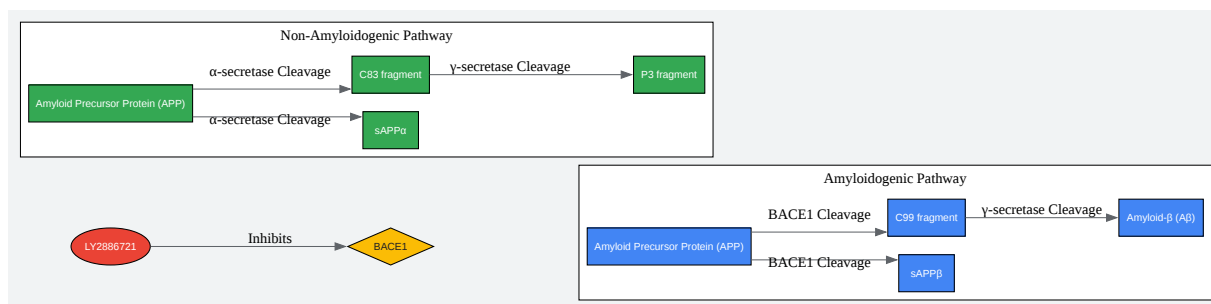
### Table 1: In Vitro Potency and Cellular Activity of LY2886721

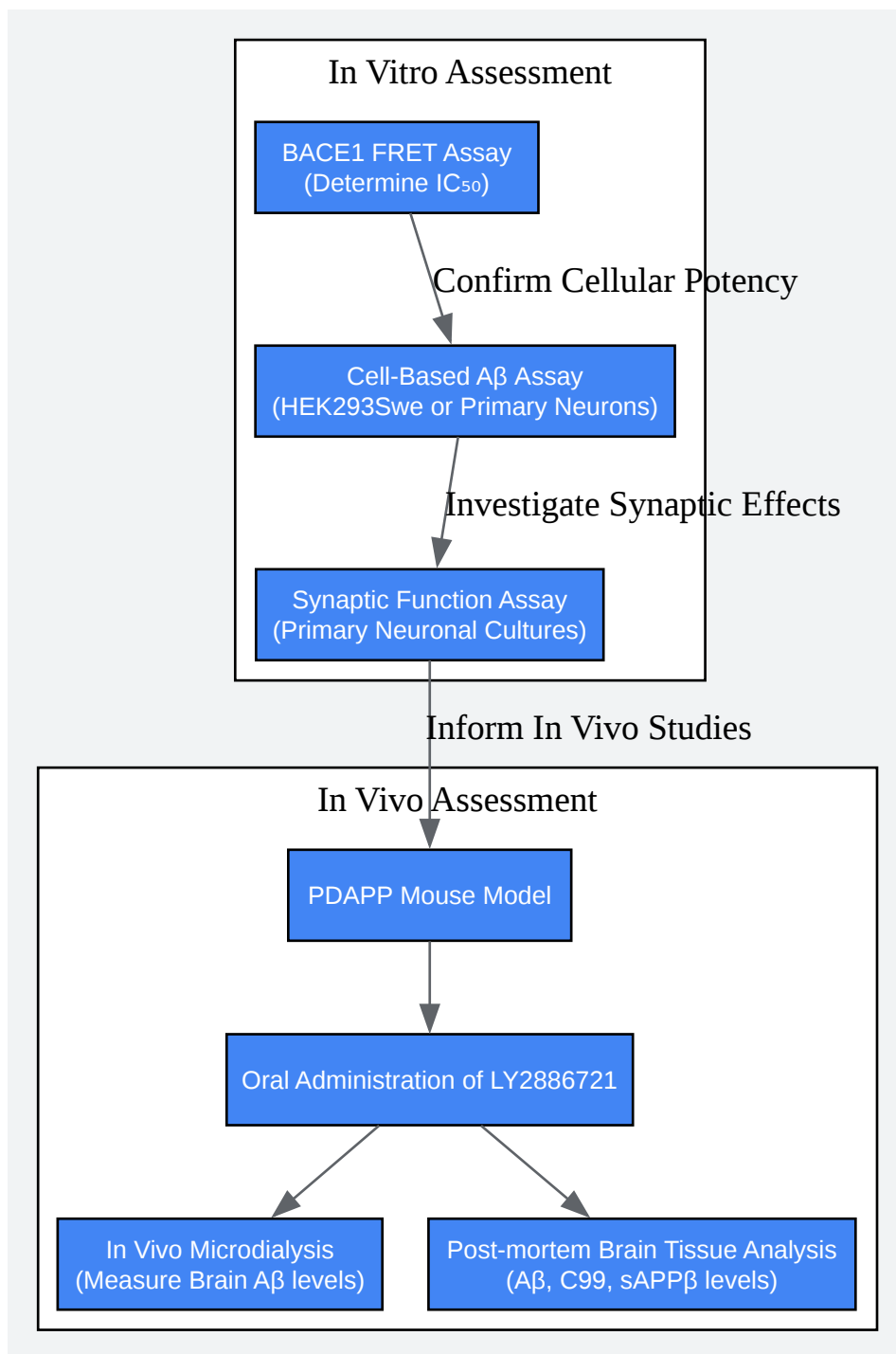
Parameter	Value	Cell Line/System	Reference
IC <sub>50</sub> (BACE1)	20.3 nM	Recombinant human BACE1	[3][4]
IC <sub>50</sub> (BACE2)	10.2 nM	Recombinant human BACE2	[3][4]
EC <sub>50</sub> (Aβ <sub>1-40</sub> )	18.5 nM	HEK293Swe cells	[4][5]
EC <sub>50</sub> (Aβ <sub>1-42</sub> )	19.7 nM	HEK293Swe cells	[4][5]
EC <sub>50</sub> (Aβ <sub>1-40</sub> & Aβ <sub>1-42</sub> )	~10 nM	PDAPP neuronal cultures	[5]

**Table 2: In Vivo Pharmacodynamic Effects of LY2886721 in PDAPP Mice**

Dosage (Oral)	Brain Aβ Reduction (3h post-dose)	Unbound Brain Exposure (3h post-dose)	Reference
3 mg/kg	~20%	2.3 nM	[3][4]
10 mg/kg	Significant Reduction	11 nM	[3][4]
30 mg/kg	~65%	50 nM	[3][4]

## Signaling Pathways and Experimental Workflows





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